Cas no 2034343-06-9 (3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea)

3-(4-tert-Butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea is a synthetic urea derivative featuring a tert-butylphenyl group and a pyrimidinylethyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a kinase inhibitor or modulator of biological pathways. The tert-butyl group enhances lipophilicity, while the pyrimidine ring contributes to hydrogen bonding and π-stacking interactions, improving target binding affinity. Its well-defined structure allows for precise modifications, making it a valuable intermediate in drug discovery. The compound exhibits stability under standard laboratory conditions, facilitating handling and storage. Further research may explore its applications in therapeutic agent development.
3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea structure
2034343-06-9 structure
Product name:3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea
CAS No:2034343-06-9
MF:C17H22N4O
MW:298.3828
CID:5349891

3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-tert-butylphenyl)-3-(2-pyrimidin-5-ylethyl)urea
    • 1-(4-(tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
    • 3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea
    • Inchi: 1S/C17H22N4O/c1-17(2,3)14-4-6-15(7-5-14)21-16(22)20-9-8-13-10-18-12-19-11-13/h4-7,10-12H,8-9H2,1-3H3,(H2,20,21,22)
    • InChI Key: CRQXLZIAHSJJCS-UHFFFAOYSA-N
    • SMILES: O=C(N([H])C([H])([H])C([H])([H])C1=C([H])N=C([H])N=C1[H])N([H])C1C([H])=C([H])C(=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 339
  • XLogP3: 2.8
  • Topological Polar Surface Area: 66.9

3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6284-0356-10μmol
3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea
2034343-06-9
10μmol
$103.5 2023-09-09
Life Chemicals
F6284-0356-20mg
3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea
2034343-06-9
20mg
$148.5 2023-09-09
Life Chemicals
F6284-0356-10mg
3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea
2034343-06-9
10mg
$118.5 2023-09-09
Life Chemicals
F6284-0356-15mg
3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea
2034343-06-9
15mg
$133.5 2023-09-09
Life Chemicals
F6284-0356-2μmol
3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea
2034343-06-9
2μmol
$85.5 2023-09-09
Life Chemicals
F6284-0356-5μmol
3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea
2034343-06-9
5μmol
$94.5 2023-09-09
Life Chemicals
F6284-0356-4mg
3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea
2034343-06-9
4mg
$99.0 2023-09-09
Life Chemicals
F6284-0356-25mg
3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea
2034343-06-9
25mg
$163.5 2023-09-09
Life Chemicals
F6284-0356-1mg
3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea
2034343-06-9
1mg
$81.0 2023-09-09
Life Chemicals
F6284-0356-5mg
3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea
2034343-06-9
5mg
$103.5 2023-09-09

Additional information on 3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea

Introduction to 3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea (CAS No. 2034343-06-9)

3-(4-tert-butylphenyl)-1-[2-(pyrimidin-5-yl)ethyl]urea, also known by its CAS registry number 2034343-06-9, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is a member of the urea class of heterocyclic compounds, which are widely studied for their potential therapeutic applications. The molecule's unique structure, featuring a pyrimidine ring and a tert-butylphenyl group, contributes to its intriguing chemical properties and biological activity.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to delve deeper into the molecular mechanisms of CAS No. 2034343-06-9. Studies have revealed that this compound exhibits potent inhibitory effects on key enzymes involved in various pathological processes, such as inflammation and oxidative stress. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that CAS No. 2034343-06-9 effectively inhibits the activity of cyclooxygenase (COX)-2, an enzyme closely associated with inflammatory diseases like arthritis and cancer.

The synthesis of CAS No. 2034343-06-9 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to enhance yield and purity, making this compound more accessible for preclinical studies. The use of microwave-assisted synthesis has been particularly beneficial in streamlining the production process, reducing reaction times, and minimizing by-products.

One of the most promising applications of CAS No. 2034343-06-9 lies in its potential as a lead compound for drug development. Preclinical trials have shown that this compound demonstrates selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent. Additionally, its ability to modulate cellular signaling pathways, such as the MAPK/ERK pathway, suggests its utility in treating diseases characterized by dysregulated cell proliferation.

Recent breakthroughs in structural biology have further elucidated the interaction between CAS No. 2034343-06-9 and its target proteins. X-ray crystallography studies have revealed that the tert-butylphenyl group plays a critical role in stabilizing the compound's binding to its target, while the pyrimidine ring contributes to hydrogen bonding interactions. These insights have paved the way for rational drug design strategies aimed at improving the compound's pharmacokinetic properties.

In conclusion, CAS No. 2034343-06-9, or CAS No. 2034343-06-9, represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with its promising biological activity, positions it as a valuable tool for developing novel therapeutic agents. As research continues to uncover its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs across various disease areas.

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